molecular formula C13H17BrN2O3 B6645955 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide

Cat. No.: B6645955
M. Wt: 329.19 g/mol
InChI Key: NAZHJCRROVQOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is also known as BAY 73-6691 and is a selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) signaling, which is important for various physiological processes.

Mechanism of Action

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide works by selectively inhibiting PDE9A, which is an enzyme that breaks down cGMP. By inhibiting PDE9A, the compound increases the levels of cGMP, which is important for various physiological processes. The exact mechanism of action of the compound is still being investigated, but it is believed to involve the binding of the compound to the catalytic site of PDE9A.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, including the brain, heart, and lungs. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression. Additionally, it has been shown to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of PDE9A, which makes it useful for studying the role of PDE9A in various physiological processes. The compound is also relatively easy to synthesize and has good stability. However, there are also some limitations to using the compound in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide. One potential direction is to investigate the potential therapeutic applications of PDE9A inhibitors in various diseases, including Alzheimer's disease, Parkinson's disease, and heart failure. Another direction is to investigate the role of PDE9A in other physiological processes, such as inflammation and immune function. Additionally, future research could focus on developing more potent and selective PDE9A inhibitors that have better solubility and pharmacokinetic properties.

Synthesis Methods

The synthesis of 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide involves several steps. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-1,3-propanediamine to form the corresponding amide. The amide is then reacted with 4-hydroxyoxan-4-ylmethyl bromide to form the final product, this compound.

Scientific Research Applications

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide has been widely used in scientific research. It is primarily used as a selective inhibitor of PDE9A, which is involved in the regulation of cGMP signaling. The compound has been used to study the role of PDE9A in various physiological processes, including learning and memory, depression, and cardiovascular function. It has also been used to investigate the potential therapeutic applications of PDE9A inhibitors in various diseases, including Alzheimer's disease, Parkinson's disease, and heart failure.

Properties

IUPAC Name

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-16(9-13(18)2-4-19-5-3-13)12(17)10-6-11(14)8-15-7-10/h6-8,18H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZHJCRROVQOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCOCC1)O)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.